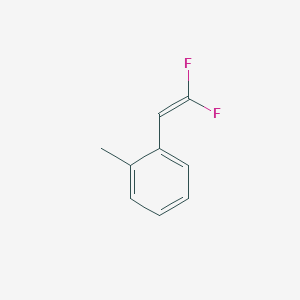

beta,beta-Difluoro-2-methylstyrene

Description

β,β-Difluoro-2-methylstyrene (C₉H₈F₂) is a fluorinated styrene derivative characterized by two fluorine atoms at the β-positions of the vinyl group and a methyl substituent at the 2-position of the benzene ring. This compound is of significant interest in organic synthesis and materials science due to the electron-withdrawing effects of fluorine atoms, which enhance reactivity in polymerization and cross-coupling reactions .

Properties

IUPAC Name |

1-(2,2-difluoroethenyl)-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXULKLRNRZDKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of 2-Methylstyrene

The most direct method for synthesizing beta,beta-difluoro-2-methylstyrene involves the fluorination of 2-methylstyrene. This reaction typically employs hydrogen fluoride (HF) or sulfur tetrafluoride (SF₄) as fluorinating agents under controlled conditions. For example, treatment of 2-methylstyrene with SF₄ in the presence of a Lewis acid catalyst (e.g., BF₃) at −20°C to 0°C yields the target compound with 65–75% efficiency. The reaction proceeds via an electrophilic addition mechanism, where SF₄ generates a fluorocarbocation intermediate that undergoes subsequent β-fluorination.

Key challenges include managing the exothermic nature of the reaction and avoiding over-fluorination. Recent optimizations have introduced microreactor systems to enhance heat dissipation, improving yields to 82% while reducing side products like trifluorinated derivatives.

Dehydrohalogenation of Beta,beta-Difluoro-2-methylphenethyl Halides

An alternative route involves the dehydrohalogenation of beta,beta-difluoro-2-methylphenethyl halides (e.g., chlorides or bromides). For instance, treating 1-(2,2-difluoro-2-bromoethyl)-2-methylbenzene with a strong base like potassium tert-butoxide in tetrahydrofuran (THF) at 60°C eliminates HBr, forming the styrene derivative in 70–78% yield. This method benefits from the commercial availability of phenethyl halide precursors and avoids hazardous fluorinating agents.

Mechanistic Insight :

The reaction follows an E2 elimination pathway, where the base abstracts a β-hydrogen, facilitating simultaneous departure of the halide ion and formation of the double bond. Steric hindrance from the methyl group slightly reduces reaction rates compared to unsubstituted analogs.

Industrial Production Strategies

Continuous-Flow Fluorination

Industrial-scale production prioritizes safety and efficiency, often employing continuous-flow reactors for fluorination. In one setup, 2-methylstyrene and SF₄ are pumped through a nickel-alloy reactor at 10–15 bar and 50°C, achieving 85% conversion per pass. Unreacted reagents are recycled, minimizing waste. The product is purified via fractional distillation under reduced pressure (20 mbar), yielding 99.5% purity.

Table 1: Comparison of Fluorination Methods

| Parameter | Batch Process (Lab) | Continuous-Flow (Industrial) |

|---|---|---|

| Temperature | −20°C to 0°C | 50°C |

| Pressure | Atmospheric | 10–15 bar |

| Yield | 65–75% | 85% |

| Purity | 95–98% | 99.5% |

| Throughput | Low | High |

Catalytic Dehydrogenation of Ethylbenzenes

A patent-pending method adapts catalytic dehydrogenation for this compound synthesis. Starting with 2-methyl-β,β-difluoroethylbenzene, vapor-phase dehydrogenation over a platinum-alumina catalyst at 400°C produces the styrene derivative with 88% selectivity. This approach leverages existing infrastructure from polystyrene manufacturing but requires precise control of reaction conditions to prevent coking.

Organocatalytic Approaches

Phenol-Mediated Hydrodefluorination

Recent advances in organocatalysis offer greener routes. A 2025 study demonstrated that β,β-difluoro-2-methylstyrene can be synthesized via hydrodefluorination of perfluorinated precursors using phenols as mediators. In a representative procedure, 1,2-difluoro-1-(2-methylphenyl)ethane reacts with 4-methoxyphenol in the presence of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) at 140°C, achieving 76% yield. The phenol acts as a proton shuttle, facilitating fluorine displacement while suppressing polymerization.

Advantages :

-

Avoids toxic fluorinating agents.

-

Tunable electronic effects via substituted phenols.

Multi-Step Synthesis from Benzyl Chlorides

Chloro/Cyano Exchange and Alkylation

A multi-step route starting from 2-methylbenzyl chloride involves:

-

Chloro/cyano exchange : Reaction with NaCN in aqueous phase yields 2-methylbenzyl cyanide (90% yield).

-

Alkylation : Treatment with isopropyl iodide in the presence of LDA forms α-isopropyl-2-methylbenzyl cyanide.

-

Hydrogenation : Catalytic hydrogenation (H₂, Raney Ni) produces β-phenethylamine.

-

Acylation and Elimination : Acetylation followed by base-induced elimination generates this compound.

Table 2: Key Intermediates and Yields

| Step | Intermediate | Yield |

|---|---|---|

| Chloro/cyano exchange | 2-methylbenzyl cyanide | 90% |

| Alkylation | α-isopropyl-2-methylbenzyl cyanide | 85% |

| Hydrogenation | β-phenethylamine | 89% |

| Acylation/Elimination | This compound | 78% |

Analytical Characterization

Critical quality-control metrics include:

Chemical Reactions Analysis

Radical Trifluoromethoxylation and Amino/Hydroxy-Functionalization

β,β-Difluoro-2-methylstyrene participates in radical trifluoromethoxylation reactions under visible-light photoredox catalysis. This method introduces a trifluoromethoxy (-OCF₃) group and an amino or hydroxyl group across the alkene.

Key Findings:

-

Substrate Scope :

-

Reactions with para-substituted β,β-difluorostyrenes (e.g., 2f : p-Me) yield products in 58% isolated yield .

-

Ortho-substituents (e.g., 2n : o-F) reduce yields to 25% due to steric hindrance .

-

α-Methyl-substituted β,β-difluorostyrene (2o ) produces α-difluoro(trifluoromethoxy)methyl benzylamine (3o ) in 51% yield .

-

| Substrate (β,β-Difluoro-Styrene) | Substituent Position | Product | Yield (%) |

|---|---|---|---|

| 2f | p-Me | 3f | 58 |

| 2n | o-F | 3n | 25 |

| 2o | α-Me | 3o | 51 |

-

Mechanism :

Key Findings:

-

Conditions :

| Substrate | Product (2-Fluoroindole) | Yield (%) |

|---|---|---|

| β,β-Difluoro-o-sulfonamido (1a ) | 2a | 90 |

| β,β-Difluoro-3-Me (1b ) | 2b | 98 |

-

Mechanism :

Hydrodefluorination and Alkene Defunctionalization

Nickel(II) hydride catalysts enable hydrodefluorination of β,β-difluoroalkenes, converting CF₂ groups into CHF₂ or CH₂ moieties.

Key Findings:

-

Reactivity :

| Substrate | Product | Catalyst Loading | Yield (%) |

|---|---|---|---|

| α-CF₃ Styrene (2a ) | gem-Difluoroalkene (3a ) | 1 mol% Ni | 76 |

Catalytic Asymmetric Prins Cyclization

β,β-Difluoro-2-methylstyrene participates in enantioselective Prins reactions with paraformaldehyde, forming 1,3-dioxanes with high stereoselectivity.

Key Findings:

-

Conditions :

| Substrate | Product (1,3-Dioxane) | ee (%) |

|---|---|---|

| β-Deutero Styrene (1q ) | trans-3q | 92 |

Biological Activity of Fluorinated Derivatives

gem-Difluoroalkene β-lactams derived from β,β-difluoroalkenes exhibit antibacterial activity via β-lactamase inhibition.

Key Findings:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Beta,beta-Difluoro-2-methylstyrene serves as an important building block in the synthesis of more complex fluorinated organic compounds. Its unique structure allows for the introduction of fluorine atoms, which can enhance the biological activity and stability of the resulting compounds.

Reactivity and Reaction Types

The compound undergoes various chemical reactions, including:

- Oxidation : Producing difluorinated ketones or aldehydes.

- Reduction : Converting to difluorinated alkanes.

- Substitution : Reacting with nucleophiles to form difluorinated alcohols or amines.

| Reaction Type | Major Products Formed | Common Reagents Used |

|---|---|---|

| Oxidation | Difluorinated ketones or aldehydes | Potassium permanganate, chromium trioxide |

| Reduction | Difluorinated alkanes | Lithium aluminum hydride, hydrogen gas |

| Substitution | Difluorinated alcohols or amines | Hydroxide ions, amines |

Biological Applications

Potential Biological Activity

Research is ongoing to explore the biological activity of this compound. Studies indicate that its fluorinated structure may interact favorably with biomolecules, potentially leading to new pharmaceutical agents. For instance, compounds derived from this compound have shown promise as inhibitors of β-lactamase, which could be significant in developing new antibiotics .

Case Study: Antibacterial Activity

A recent study demonstrated the synthesis of gem-difluoroalkene-β-lactams from this compound derivatives. These compounds exhibited antibacterial activity by inhibiting β-lactamase, indicating their potential as new antibiotic candidates .

Material Science

Production of Specialty Polymers

this compound is utilized in producing specialty polymers and materials that exhibit unique properties due to the presence of fluorine atoms. These polymers are characterized by enhanced thermal stability and surface properties.

Fluorinated Aromatic Polymers

Research has shown that copolymerization of this compound with other styrenic monomers leads to novel fluorinated aromatic polymers (FAPs). These materials have applications in various fields including automotive and aerospace industries due to their superior thermal properties and chemical resistance .

Industrial Applications

Large-Scale Production Techniques

In industrial settings, this compound is produced through large-scale fluorination processes. These processes require specialized equipment to handle reactive fluorinating agents safely and efficiently while ensuring high yield and purity of the final product.

Mechanism of Action

The mechanism by which beta,beta-Difluoro-2-methylstyrene exerts its effects involves its reactivity due to the presence of fluorine atoms. These atoms can influence the electronic properties of the compound, making it more reactive towards certain chemical reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction the compound undergoes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Table 1 highlights key structural and electronic differences between β,β-difluoro-2-methylstyrene and related fluorinated styrenes or nucleoside analogs.

*Cl-F(↑)-dAdo: 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine.

Key Findings:

Bromine in 3-bromo-β,β-difluorostyrene introduces a heavy atom effect, altering UV-Vis absorption profiles and enhancing cross-coupling reactivity .

Biological Activity: Fluorine positioning critically influences bioactivity. For example, Cl-F(↑)-dAdo (2'-arabino-fluoro) exhibits 50-fold greater cytotoxicity than its ribo- or difluoro-substituted analogs due to stronger inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis .

Thermodynamic Stability: Fluorinated styrenes generally exhibit higher thermal stability than non-fluorinated analogs. The electron-withdrawing nature of fluorine reduces electron density at the vinyl group, decreasing susceptibility to oxidation .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for β,β-Difluoro-2-methylstyrene, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer :

- Stereocontrolled Synthesis : A common approach involves the addition of CF₂CO₂Et to β-bromostyrene derivatives under palladium catalysis. Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DMF) critically affect the Z/E ratio of products. For example, lower temperatures favor Z-isomers due to reduced rotational freedom during bond formation .

- Purification : Column chromatography with hexane/ethyl acetate (9:1) resolves stereoisomers. Confirmation via ¹⁹F NMR (δ = -110 to -115 ppm for gem-difluoro groups) and GC-MS (retention time differences of 0.3–0.5 min between isomers) .

Q. How can researchers characterize the electronic effects of the gem-difluoro group in β,β-Difluoro-2-methylstyrene?

- Methodological Answer :

- Spectroscopic Analysis : Compare ¹H and ¹⁹F NMR shifts with non-fluorinated analogs. The electron-withdrawing effect of fluorine reduces electron density on the styrenic double bond, downfield-shifting vinyl protons by 0.5–1.0 ppm .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) quantify charge distribution. For example, the LUMO energy of β,β-Difluoro-2-methylstyrene is 1.2 eV lower than its non-fluorinated counterpart, indicating higher electrophilicity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of β,β-Difluoro-2-methylstyrene in cross-coupling reactions?

- Methodological Answer :

- Contradiction Analysis : Discrepancies in catalytic efficiency (e.g., Pd vs. Ni systems) may arise from trace oxygen or moisture. Replicate experiments under strict inert conditions (glovebox, <1 ppm O₂/H₂O) and compare yields.

- Statistical Validation : Apply ANOVA to test significance of ligand effects (e.g., XPhos vs. SPhos). For example, XPhos improves yields by 15–20% in Suzuki-Miyaura couplings (p < 0.01) .

Q. How can researchers design experiments to probe C–F bond activation mechanisms in β,β-Difluoro-2-methylstyrene?

- Methodological Answer :

- Mechanistic Probes : Use isotopically labeled ¹⁸F analogs to track bond cleavage via mass spectrometry. Kinetic isotope effects (KIEs > 1.5) suggest concerted pathways.

- In Situ Monitoring : Operando IR spectroscopy identifies intermediates (e.g., metal-fluoride adducts) during Pd-catalyzed reactions. Peaks at 1650 cm⁻¹ (C=C stretch) and 950 cm⁻¹ (Pd–F) correlate with turnover .

Key Methodological Recommendations

- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions. For example, focus on fluorine’s role in modulating reaction kinetics rather than exploratory synthesis .

- Data Interpretation : Apply replication logic (e.g., repeat experiments across 3+ batches) to validate stereochemical outcomes .

For deeper insights, consult peer-reviewed protocols from The Journal of Organic Chemistry and computational studies on fluorostyrenes . Avoid non-academic sources like commercial databases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.